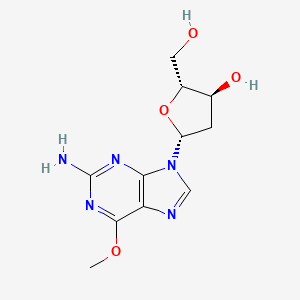
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Vue d'ensemble
Description
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, also known as tetrahydropalmatine (THP), is a natural alkaloid found in the roots of the Corydalis yanhusuo plant. THP has been used in traditional Chinese medicine for centuries to treat pain, anxiety, and insomnia. In recent years, THP has gained attention from the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
Tumor Proliferation Assessment The compound, specifically as 18F-ISO-1, has been evaluated for its potential in assessing cellular proliferation in tumors. It's used as a marker in PET imaging to evaluate the proliferative status of solid tumors. In a study involving patients with breast cancer, head and neck cancer, and lymphoma, the uptake of 18F-ISO-1 correlated significantly with the tumor proliferation index (Ki-67). This suggests its potential as a non-invasive method to assess tumor aggressiveness and response to therapy (Dehdashti et al., 2013).
Antioxidant Effects Research indicates that analogs of ethoxyquin, a compound structurally similar to (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, have been studied for their antioxidant efficacy. These studies were primarily focused on preserving polyunsaturated fatty acids in fish meal, crucial for preventing spontaneous combustion. Analogues like hydroquin have shown comparable efficacy to ethoxyquin, indicating their potential as antioxidants (de Koning, 2002).
Synthesis of Isoquinoline Derivatives Isoquinoline derivatives, including those similar to (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, have been synthesized through various methods for pharmaceutical applications. For instance, the Bischler-Napieralski reaction has been used for the synthesis of papaverine, showcasing the synthetic versatility and pharmaceutical relevance of isoquinoline derivatives (Luk’yanov et al., 1972).
Pharmacological Importance Isoquinoline derivatives have been recognized for their pharmacological significance, showing biological activities like antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer's disease, antiviral, antibacterial, anti-diabetic, and anti-malarial effects. This broad spectrum of biological activity highlights the therapeutic potential of compounds related to (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (Danao et al., 2021).
Propriétés
IUPAC Name |
(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLGDDNDVOSMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345643 | |
| Record name | Calycotomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol | |
CAS RN |
4356-47-2 | |
| Record name | Calycotomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



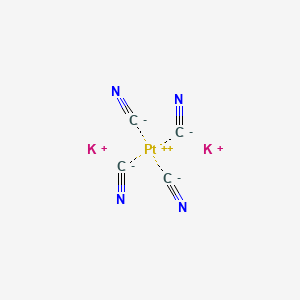
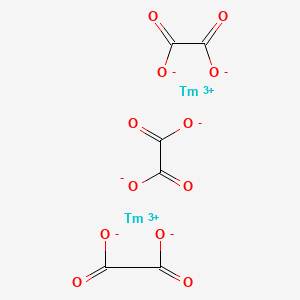




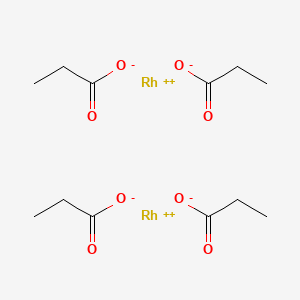
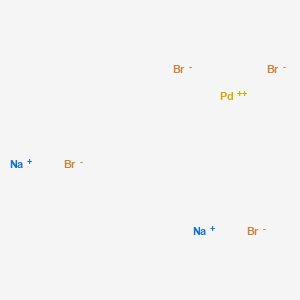

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)


